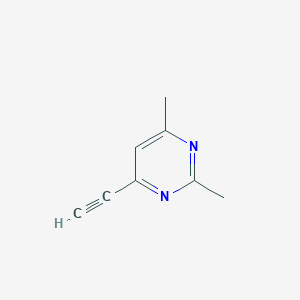
4-Ethynyl-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
4-Ethynyl-2,6-dimethylpyrimidine exhibits a range of biological activities that make it a valuable compound for research:
- Neuroprotective Properties : Studies have demonstrated that this compound can significantly reduce inflammatory markers in microglial cells, suggesting its potential role in treating neuroinflammatory conditions.
- Anti-cancer Activity : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition affects cellular functions and processes such as apoptosis in cancer cells, making it a candidate for cancer treatment.
Research Applications
The following sections detail specific applications and case studies involving this compound:
Inflammation Models
In laboratory settings, this compound has been tested in inflammation models. It demonstrated a significant reduction in inflammatory markers when administered to microglial cells. This suggests its potential use in conditions characterized by neuroinflammation, such as Alzheimer's disease.
Cancer Research
The compound's ability to inhibit tubulin polymerization was investigated across various cancer cell lines. Results indicated promising outcomes in inducing apoptosis and halting cell cycle progression in these cells. This positions this compound as a potential therapeutic agent in oncology.
- Neuroinflammation : A study involving microglial cells treated with this compound showed a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-1β.
- Cancer Cell Lines : In vitro experiments revealed that the compound effectively induced apoptosis in various cancer cell lines by disrupting normal cell cycle progression through tubulin inhibition.
Propiedades
Fórmula molecular |
C8H8N2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
4-ethynyl-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H8N2/c1-4-8-5-6(2)9-7(3)10-8/h1,5H,2-3H3 |
Clave InChI |
QRVOIOSAUPOUHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















